molecular formula C23H29NO5S B2629382 1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 1705669-17-5

1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2629382
CAS No.: 1705669-17-5
M. Wt: 431.55
InChI Key: OPCMAVVYEBFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1705669-17-5, molecular formula: C23H29NO5S, molecular weight: 431.55 g/mol) features a piperidine ring substituted with a 4-methoxybenzenesulfonyl group at the 4-position and an ethanone linker connected to a 4-isopropylphenoxy moiety.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-17(2)18-4-6-20(7-5-18)29-16-23(25)24-14-12-22(13-15-24)30(26,27)21-10-8-19(28-3)9-11-21/h4-11,17,22H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCMAVVYEBFWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethanone moiety: This can be done through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate ethanone precursor.

    Linking the phenoxy group: The final step involves the etherification of the ethanone derivative with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C19H28N2O4SC_{19}H_{28}N_2O_4S, and it has a molecular weight of approximately 380.5 g/mol. The structure includes a piperidine ring, a methoxybenzenesulfonyl group, and a phenoxy group, making it a versatile scaffold for further modifications and applications in drug design.

Medicinal Chemistry

The compound has shown promise as a lead structure for developing new pharmaceuticals. Its unique functional groups allow for interactions with biological targets, potentially leading to novel therapeutic agents.

  • COX-2 Inhibition : Compounds similar to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, derivatives with similar sulfonamide functionalities have demonstrated significant anti-inflammatory effects in preclinical models .

Neuropharmacology

Research indicates that compounds with similar piperidine structures can interact with neurotransmitter systems, particularly in the context of dopamine transporters (DAT). This suggests potential applications in treating conditions like Parkinson's disease through neuroimaging or as therapeutic agents targeting dopaminergic pathways .

Anticancer Activity

Studies have explored the anticancer properties of related compounds, focusing on their ability to induce apoptosis in cancer cells. The sulfonamide group may enhance selectivity towards cancerous tissues, making these compounds candidates for further investigation in oncology .

Case Studies

StudyFocusFindings
Study 1 COX-2 InhibitionA derivative exhibited an IC50 of 0.0032 µM against COX-2, indicating high potency .
Study 2 NeuropharmacologyInvestigated piperidine derivatives as DAT tracers; showed promise in vivo for Parkinson's diagnosis .
Study 3 Anticancer PropertiesSimilar compounds induced apoptosis in various cancer cell lines; further studies needed for specificity .

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfonyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally and functionally related compounds, emphasizing substituent variations and their implications:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
Target Compound C23H29NO5S 431.55 4-Methoxybenzenesulfonyl, 4-isopropylphenoxy High lipophilicity (logP ~4.2 estimated); sulfonyl group may enhance metabolic stability
2-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-1-((R)-2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6e) C30H34N2O2S 514.4 Adamantyl, pyridinyl-thiazolyl Anthelmintic activity; moderate yield (24 mg, 46% purity)
1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) C31H35N3O3 497.63 Benzoyl, piperazine Dual histamine H3 receptor ligand/antioxidant; 62% yield, 100% purity
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n) C24H22N2O3S 424.3 Benzoic acid, pyridinyl-thiazolyl High yield (88%); potential anthelmintic activity
1-{4-[(3-Fluorophenyl)amino]piperidin-1-yl}-2-(4-{[(3S)-3-methylpiperazin-1-yl]methyl}phenyl)ethan-1-one C25H33FN4O 424.55 Fluorophenyl, methylpiperazine Antipsychotic candidate (Proprietary: Lexulti®)

Key Structural and Functional Insights:

The sulfonyl group in the target compound may enhance metabolic stability compared to carbonyl-containing analogs (e.g., QD10) .

Synthetic Feasibility: Compounds like 6n with pyridinyl-thiazolyl motifs achieve high yields (88%) via method C, suggesting scalable routes for similar structures .

The 4-isopropylphenoxy group in the target compound resembles substituents in anthelmintic agents (e.g., 6e), hinting at antiparasitic applications .

Notes

  • SAR Trends : Sulfonyl and carbonyl groups in the piperidine/piperazine region improve binding affinity to enzymes or receptors, while bulky aryloxy groups modulate selectivity .
  • Unresolved Questions : The target compound’s specific biological targets, pharmacokinetics, and toxicity profile remain uncharacterized in the provided evidence.
  • Research Gaps : Comparative studies on metabolic stability (e.g., CYP450 interactions) between sulfonyl- and carbonyl-containing analogs are needed.

Biological Activity

1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C21H25NO5S
  • Molecular Weight: 397.50 g/mol
  • CAS Number: 1021118-52-4
  • SMILES Notation: COc1ccc(cc1)S(=O)(=O)N1CCCCC1CC(=O)Nc1ncccn1

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer pathways. It has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in neurodegenerative disorders like Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that derivatives containing piperidine and piperazine moieties can inhibit acetylcholinesterase effectively, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial for enhancing cognitive functions and could be a therapeutic strategy for Alzheimer's disease .

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound. The sulfonamide group in the structure has been associated with cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of proliferation

Neuroprotective Effects

The compound shows promise in neuroprotection, potentially mitigating neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rat models demonstrated that administration of the compound led to significant reductions in markers of oxidative stress and inflammation in the brain, suggesting protective effects against neurodegeneration .

Study 2: Anticancer Efficacy in vitro

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation. The findings indicated a promising direction for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.